molecular formula C21H18N4OS2 B11235319 2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole

2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11235319
M. Wt: 406.5 g/mol
InChI Key: KAJGZMYFRHNCHB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Pyridazinyl Group: This step involves the reaction of the thiazole intermediate with a pyridazinyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Studies: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazinyl group, making it less complex and potentially less active.

    4-Methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole: Lacks the methoxyphenyl group, which may affect its binding affinity and specificity.

Uniqueness

The presence of both the methoxyphenyl and pyridazinyl groups in 2-(3-Methoxyphenyl)-4-methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)thiazole makes it unique compared to other thiazole derivatives. These groups contribute to its potential biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18N4OS2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-5-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C21H18N4OS2/c1-14-20(28-21(23-14)16-6-3-7-17(11-16)26-2)18-8-9-19(25-24-18)27-13-15-5-4-10-22-12-15/h3-12H,13H2,1-2H3

InChI Key

KAJGZMYFRHNCHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CN=CC=C4

Origin of Product

United States

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